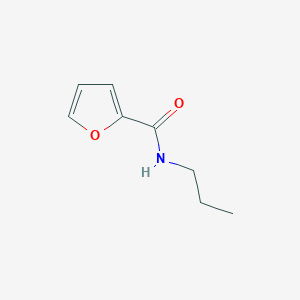
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid, also known as 1-MBCH or 1-Methylbutanamido-cyclohexane-1-carboxylic acid, is a cyclic carboxylic acid that has been widely used in scientific research and industrial applications. It is a versatile organic compound that can be used in various chemical reactions and processes. This compound has been studied for its potential applications in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials. In addition, 1-MBCH has been used in the synthesis of biochemicals, in the production of food additives, and in the development of new catalysts.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is not completely understood. However, the compound is known to act as an acid catalyst in certain reactions and is believed to be involved in the formation of covalent bonds between molecules. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may also play a role in the formation of hydrogen bonds between molecules, which could be important for the regulation of biochemical processes.
Biochemical and Physiological Effects
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may act as an inhibitor of certain enzymes and may also be involved in the regulation of cell signaling pathways. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a highly versatile compound that can be used in various chemical reactions and processes. However, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is also associated with some limitations. It is a highly reactive compound and is prone to decomposition if not handled properly. In addition, it is a toxic compound and should be handled with caution.
Zukünftige Richtungen
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has several potential applications in the future. It could be used in the development of new pharmaceuticals, in the production of polymers, and in the synthesis of biochemicals. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid could be used in the production of food additives and in the development of new catalysts. Furthermore, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid could be studied for its potential biochemical and physiological effects, as well as its potential role in the regulation of cell signaling pathways.
Synthesemethoden
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid can be synthesized from the reaction of 1-methylbutanamido-cyclohexane-1-carboxylic acid with an appropriate base. The reaction involves the formation of a cyclic intermediate, which is then converted to the desired product via a series of steps. The reaction is typically performed in aqueous solution at a temperature range of 0-100°C.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been used in the synthesis of biochemicals, in the production of food additives, and in the development of new catalysts.
Eigenschaften
IUPAC Name |
1-(3-methylbutanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(2)8-10(14)13-12(11(15)16)6-4-3-5-7-12/h9H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARBXMBYWLNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1(CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640770 |
Source


|
| Record name | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
652172-82-2 |
Source


|
| Record name | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H-Indeno[2,1-b]quinoline, 5-methyl-11-phenyl-](/img/structure/B6613884.png)





![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)
![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)

![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)